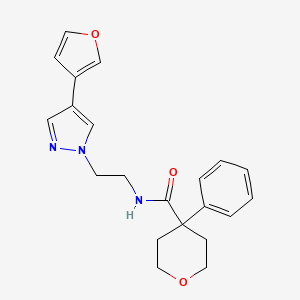

![molecular formula C7H7NO2 B2525274 6,7-ジヒドロベンゾ[D]イソキサゾール-5(4H)-オン CAS No. 1196151-20-8](/img/structure/B2525274.png)

6,7-ジヒドロベンゾ[D]イソキサゾール-5(4H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

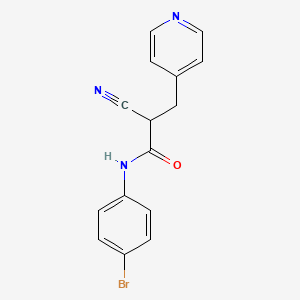

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.138. The purity is usually 95%.

BenchChem offers high-quality 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗増殖活性とHSP90阻害

背景: 6,7-ジヒドロベンゾ[D]イソキサゾール-5(4H)-オンは、医薬品開発のための汎用性の高い足場です。研究者は、有効な方法を用いて、一連の8-アリール-4,5-ジヒドロチアゾロ[4′,5′:3,4]ベンゾ[1,2-c]イソキサゾール-2-アミンを合成しました。 この方法は、3-アリール-6,7-ジヒドロベンゾ[c]イソキサゾール-4(5H)-オンのα-ケト臭素化に続き、アセトニトリル中でのチオ尿素との縮合を含む .

用途:- HSP90阻害: 選択された化合物は、ステロイドホルモン受容体や抗アポトーシス因子BCL2など、HSP90クライアントタンパク質に有意な影響を与えました。 これは、癌の進行に重要な役割を果たすHSP90阻害剤としての可能性を示唆している .

有機触媒的不斉マンニッヒ反応

背景: 6,7-ジヒドロベンゾ[D]イソキサゾール-5(4H)-オンを用いて、効率的な有機触媒的不斉マンニッヒ反応が開発されました。 二官能性スクアラムド/ブレンステッド塩基有機触媒が、エナンチオ選択的なマンニッヒ付加を促進し、四置換立体中心を持つキラルな3-アミノオキシンドールを生み出した .

用途:オキサゾロンをテンプレートとして

背景: 6,7-ジヒドロベンゾ[D]イソキサゾール-5(4H)-オンを含むオキサゾール-5-(4H)-オンは、立体選択的な合成のための汎用性の高いテンプレートとして役立ちます。 これらは、アミノ酸合成やヘテロ環状足場構築など、さまざまな文脈で検討されてきた .

用途:要約すると、6,7-ジヒドロベンゾ[D]イソキサゾール-5(4H)-オンは、医薬品発見、不斉合成、足場設計においてエキサイティングな機会を提供します。 研究者は、その多面的用途を探求し続けており、化学研究における貴重な化合物となっている . さらに詳しく知りたい場合や追加の質問がある場合は、お気軽にお問い合わせください!

作用機序

Target of Action

The primary target of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that assists in the proper folding of proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 .

Mode of Action

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one interacts with HSP90, affecting its ability to correctly fold proteins . This interaction disrupts the normal function of HSP90, leading to changes in the activity of its client proteins .

Biochemical Pathways

The disruption of HSP90’s function affects multiple biochemical pathways. Particularly, it impacts the pathways involving its client proteins, such as steroid hormone receptors and the anti-apoptotic factor BCL2 . The downstream effects of these disruptions can vary, but they often result in the inhibition of cell proliferation, particularly in cancer cells .

Result of Action

The interaction of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one with HSP90 leads to significant molecular and cellular effects. Specifically, it has been found to exhibit high antiproliferative potency against MCF-7 breast cancer cells . This suggests that the compound could be of interest for anticancer drug development .

生化学分析

Biochemical Properties

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a potential inhibitor of heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of many client proteins . The interaction between 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one and HSP90 leads to the disruption of the protein’s function, thereby affecting the stability of its client proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 .

Cellular Effects

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one exhibits notable effects on various cell types and cellular processes. It has been shown to possess antiproliferative activity against several cancer cell lines, including A431, 22Rv1, and MCF-7 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 breast cancer cells, 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one induces changes in the expression of genes associated with cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the ATP-binding pocket of HSP90, inhibiting its chaperone activity . This inhibition leads to the degradation of HSP90 client proteins, which are crucial for the growth and survival of cancer cells . Additionally, 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antiproliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . These metabolic pathways may influence the compound’s effects on metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function . For instance, its interaction with membrane transporters may facilitate its uptake into cells, while binding to intracellular proteins may influence its distribution within the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or endoplasmic reticulum can impact its interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

6,7-dihydro-4H-1,2-benzoxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-6-1-2-7-5(3-6)4-8-10-7/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORWAKUSTQFOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-20-8 |

Source

|

| Record name | 4,5,6,7-tetrahydro-1,2-benzoxazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

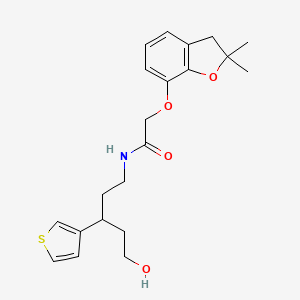

![2-(4-Ethoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2525191.png)

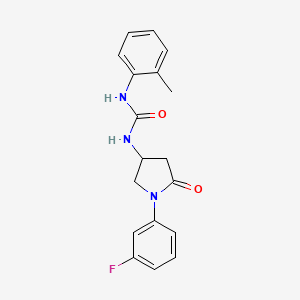

![N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2525198.png)

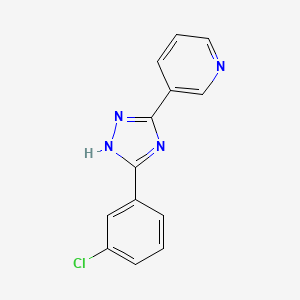

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2525201.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2525202.png)

![4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2525208.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate](/img/structure/B2525209.png)